Physicochemical Differentiation: Lipophilicity (XLogP3-AA) and Hydrogen-Bonding Capacity Relative to Thiazole-Phenoxyacetamide Analogs
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide (CAS 476285-21-9) exhibits a computed XLogP3-AA of 4.6, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 4, as reported in PubChem [1]. In comparison, the closely related analog N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide, which replaces the acetamide linker with a benzamide, is predicted to exhibit higher lipophilicity and an increased hydrogen bond acceptor count due to the additional carbonyl oxygen in the benzamide moiety, though experimentally determined LogP values are not available in the public domain for either compound [2][3]. The phenoxyacetamide scaffold provides a balanced linker length between the thiazole core and the terminal phenyl ring, which may influence conformational sampling during target engagement relative to analogs with shorter or longer linkers [4].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and hydrogen-bonding capacity |
|---|---|
| Target Compound Data | XLogP3-AA = 4.6; HBD = 1; HBA = 4; Rotatable Bonds = 6 [1] |
| Comparator Or Baseline | N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide: Predicted higher LogP and HBA count (no experimental values publicly available); N-[4-(5-bromothiophen-2-yl)thiazol-2-yl]-2-phenoxyacetamide: Predicted altered LogP due to bromine atom [3] |
| Quantified Difference | Target compound LogP = 4.6 vs. comparator LogP not publicly quantified; qualitative difference in linker architecture (acetamide vs. benzamide) and terminal ring character (phenyl vs. bromothiophenyl) |
| Conditions | In silico prediction using XLogP3 algorithm (PubChem); no experimental LogD7.4 or LogP data available |
Why This Matters
The XLogP3-AA value of 4.6, combined with a single H-bond donor, places this compound within a favorable physicochemical space for cell permeability while maintaining sufficient polarity for aqueous solubility, making it a useful scaffold for medicinal chemistry optimization programs where balanced permeability and solubility are required.
- [1] PubChem. N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide. Compound Summary CID 4162892. Computed Properties section. National Center for Biotechnology Information. Accessed 2026-05-09. View Source
- [2] Diab, H.M., Mohamed, D.M., Darweesh, A.F., Abdelhamid, I.A., & Elwahy, A.H.M. (2023). Synthesis of novel thiazole, imidazole, benzimidazole, and benzothiazole derivatives incorporating 2-phenoxy-N-arylacetamide unit as novel hybrid molecules. Journal of Heterocyclic Chemistry, 60(5), e4624. View Source
- [3] Kuujia. N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide, CAS 392248-53-2. Product page. View Source
- [4] Alkhzem, A.H., et al. (2022). Molecular modeling and docking studies of new antimicrobial antipyrine-thiazole hybrids. Arabian Journal of Chemistry. View Source
